molecular formula C9H14O2 B13323829 1-(2-Methylcyclopropyl)pentane-1,3-dione

1-(2-Methylcyclopropyl)pentane-1,3-dione

Cat. No.: B13323829
M. Wt: 154.21 g/mol
InChI Key: FXRSYOXFPDKZAQ-UHFFFAOYSA-N
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Description

1-(2-Methylcyclopropyl)pentane-1,3-dione is a diketone derivative featuring a pentane backbone with ketone groups at positions 1 and 3, substituted by a 2-methylcyclopropyl moiety. This compound is structurally characterized by the strained cyclopropane ring, which introduces steric and electronic effects that influence its reactivity, stability, and physicochemical properties.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-(2-methylcyclopropyl)pentane-1,3-dione

InChI

InChI=1S/C9H14O2/c1-3-7(10)5-9(11)8-4-6(8)2/h6,8H,3-5H2,1-2H3

InChI Key

FXRSYOXFPDKZAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1CC1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylcyclopropyl)pentane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropyl ketone with pentane-1,3-dione under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the dione and facilitate the nucleophilic attack on the cyclopropyl ketone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylcyclopropyl)pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclopropyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Diones

Compound Substituent Dione Positions Physical State (Synthesis Yield) Notable Properties
1-(2-Methylcyclopropyl)pentane-1,3-dione 2-Methylcyclopropyl 1,3 Not reported Strained ring enhances reactivity
1-(4-Methylphenyl)pentane-1,3-dione 4-Methylphenyl 1,3 Not reported Aromatic group increases lipophilicity
1-(4-Isopropylphenyl)pentane-1,4-dione 4-Isopropylphenyl 1,4 Yellow oil (50% yield) Bulkier substituent lowers crystallinity

Key Observations :

  • Dione Position: The 1,3-dione configuration (vs. 1,4) may enhance keto-enol tautomerism due to proximity of carbonyl groups, affecting acidity and coordination chemistry.

Key Observations :

  • Lipophilicity: Cyclopropane-containing diones may exhibit higher ClogP values than cyclic analogs (e.g., cyclopentanediones) due to nonpolar substituents, enhancing membrane permeability .
  • Biological Relevance : Piperazine-2,3-diones demonstrated antiparasitic activity, suggesting that 1,3-diones with bioisosteric substituents (e.g., cyclopropyl) could be explored for similar applications .

Biological Activity

1-(2-Methylcyclopropyl)pentane-1,3-dione is a cyclic diketone compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry and biology.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylcyclopropyl ketone with pentane-1,3-dione. This reaction often requires a strong base like sodium hydride to facilitate nucleophilic attack, leading to the formation of the diketone structure. The optimization of reaction conditions is crucial for maximizing yield and purity in both laboratory and industrial settings.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The precise molecular targets and pathways involved require further investigation to fully elucidate its mechanisms of action.

Biological Activities

This compound has been studied for several potential biological activities:

  • Antioxidant Properties : The compound exhibits antioxidant activity, which may help mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC), which is significant in metabolic regulation .
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this compound could also exert such effects through modulation of inflammatory pathways .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

Study FocusFindings
ACC Inhibition Demonstrated effective inhibition of ACC enzymes, impacting lipid metabolism and potentially aiding in obesity treatment .
Neutrophil Elastase Inhibition Related compounds have shown significant inhibition of human neutrophil elastase (HNE), which is involved in inflammatory responses .
Antimicrobial Activity Some diketone derivatives exhibit antimicrobial properties, indicating a potential for use in treating infections .

Case Studies

  • Inhibition of Fatty Acid Synthesis : A study investigated the effects of this compound on HepG2 cells. The results indicated a significant reduction in fatty acid synthesis when treated with the compound, supporting its role as an ACC inhibitor .
  • Inflammatory Response Modulation : In vitro assays using neutrophils showed that derivatives similar to this compound significantly reduced elastase activity, suggesting a pathway for therapeutic application in chronic inflammatory diseases like COPD .

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